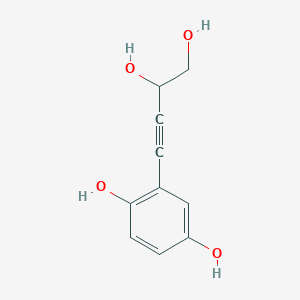
2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol trihydrate is an organic compound that features a bromophenyl group and a hexafluoropropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol trihydrate typically involves the reaction of 4-bromophenyl derivatives with hexafluoropropanol under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final trihydrate form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol trihydrate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium cyanide or potassium hydroxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield compounds with different functional groups replacing the bromine atom, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol trihydrate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol trihydrate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with biological molecules, potentially inhibiting or modifying their functions. The hexafluoropropanol moiety may enhance the compound’s stability and reactivity, contributing to its overall effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: A derivative of phenylacetic acid with a bromine atom in the para position.
4-Bromophenylacetonitrile: Contains a bromophenyl group and a nitrile functional group.
4-Bromophenyl 4-bromobenzoate: Features two bromophenyl groups and is known for its polymorphic forms.
Uniqueness
2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol trihydrate is unique due to the presence of the hexafluoropropanol moiety, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H11BrF6O4 |
|---|---|
Molecular Weight |
377.08 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol;trihydrate |
InChI |
InChI=1S/C9H5BrF6O.3H2O/c10-6-3-1-5(2-4-6)7(17,8(11,12)13)9(14,15)16;;;/h1-4,17H;3*1H2 |
InChI Key |
XFBSKGLHQWITRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)Br.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


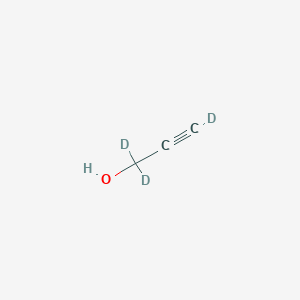
![7-Fluorobenzo[b]thiophene-4-carbaldehyde](/img/structure/B15293515.png)
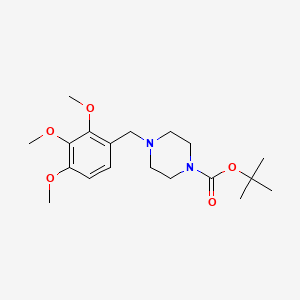
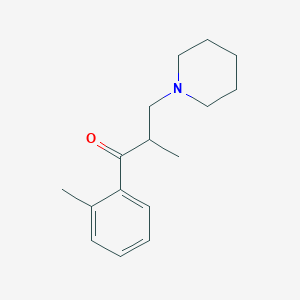
![Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester](/img/structure/B15293533.png)


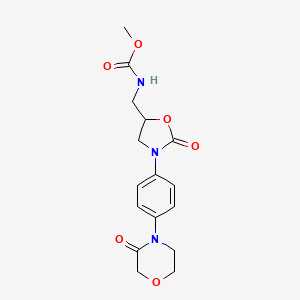

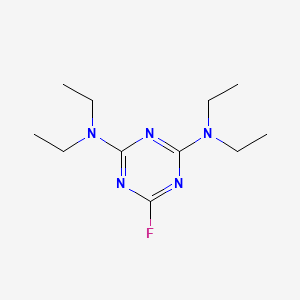
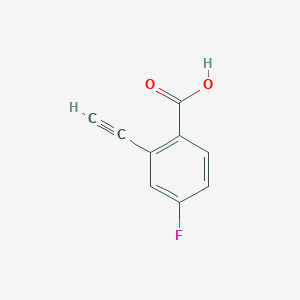

![2-fluoro-5-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzoic acid](/img/structure/B15293570.png)
